(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(3-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJGVBHUYQLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362691 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-33-6 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol CAS number
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Methyl-Substituted Biphenyl Methanols for Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of structural rigidity and conformational flexibility. The introduction of functional groups, such as the methyl and hydroxyl moieties, allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, solubility, and metabolic stability. This guide focuses on the (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, a specific isomer within this important class of compounds.
It is important to note that a thorough search of scientific databases and chemical supplier catalogs did not yield a specific CAS number or detailed experimental data for (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol at the time of this writing. This suggests that this particular isomer is not widely commercially available or extensively studied. However, the principles of its synthesis, characterization, and potential applications can be effectively understood through the examination of a closely related and well-documented isomer: (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol (CAS Number: 79757-92-9) [1]. This guide will, therefore, use (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol as a primary exemplar to provide a comprehensive technical overview of this class of compounds.
Compound Profile and Physicochemical Properties
The core structure of these compounds features a biphenyl system with a methyl group on one phenyl ring and a methanol group on the other. The relative positions of these substituents significantly impact the molecule's overall shape, polarity, and potential for intermolecular interactions.
Chemical Structure
-
Target Compound: (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
-
Exemplar Compound: (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol[1]
Physicochemical Data for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
| Property | Value | Source |
| CAS Number | 79757-92-9 | PubChem[1] |
| Molecular Formula | C₁₄H₁₄O | PubChem[1] |
| Molecular Weight | 198.26 g/mol | PubChem[1] |
| IUPAC Name | [4-(4-methylphenyl)phenyl]methanol | PubChem[1] |
| Computed XLogP3 | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis of Methyl-Substituted Biphenyl Methanols
The construction of the biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent method due to its mild conditions and high functional group tolerance.
Primary Synthetic Route: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. For the synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, this would typically involve the coupling of a boronic acid or ester with a halide, followed by the reduction of a carbonyl group or direct use of a hydroxymethyl-substituted starting material.
A common approach involves the coupling of 4-bromobenzaldehyde with 4-methylphenylboronic acid, followed by the reduction of the resulting aldehyde to the desired alcohol.
2.1.1. Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.1.2. Step-by-Step Experimental Protocol for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol via Suzuki Coupling and Reduction
Step 1: Suzuki-Miyaura Coupling to form 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).
-
Solvent and Base: Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde.
Step 2: Reduction to (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
-
Reaction Setup: Dissolve the purified 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Reducing Agent: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the completion of the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.
Alternative Synthetic Routes
While Suzuki coupling is often preferred, other methods can be employed:
-
Grignard Reaction: The reaction of a Grignard reagent, such as (4'-methyl-[1,1'-biphenyl]-4-yl)magnesium bromide, with formaldehyde can yield the desired alcohol. However, the preparation of the specific Grignard reagent can be challenging.
-
Reduction of Carboxylic Acid Derivatives: The corresponding carboxylic acid, methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, can be reduced to the alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Characterization and Analysis
The synthesized compound must be rigorously characterized to confirm its identity and purity.
| Technique | Expected Observations for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol |
| ¹H NMR | Aromatic protons in the range of 7.2-7.8 ppm. A singlet for the methyl group around 2.4 ppm. A singlet for the benzylic CH₂ protons around 4.7 ppm. A broad singlet for the hydroxyl proton. |
| ¹³C NMR | Aromatic carbons in the range of 120-145 ppm. The methyl carbon around 21 ppm. The benzylic carbon around 65 ppm. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (198.26 g/mol ). |
| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3300-3400 cm⁻¹. C-H stretching bands for aromatic and aliphatic protons. C=C stretching bands for the aromatic rings. |
Applications in Research and Drug Development
Biphenyl methanol derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The biphenyl motif is present in numerous approved drugs.
The "Magic Methyl" Effect
The strategic placement of a methyl group can significantly impact a molecule's biological activity. This "magic methyl" effect can:
-
Enhance Binding Affinity: The methyl group can fill a hydrophobic pocket in a target protein, increasing binding affinity.
-
Improve Metabolic Stability: A methyl group can block a site of metabolic oxidation, increasing the drug's half-life.
-
Modulate Physicochemical Properties: Methylation can affect a molecule's solubility and lipophilicity, which are crucial for its pharmacokinetic profile.[2]
Role as a Synthetic Intermediate
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol can serve as a precursor for various functional group transformations, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: A logical workflow for utilizing a biphenyl methanol building block in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
While direct information on (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol is scarce, the study of its isomer, (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, provides a valuable framework for understanding the synthesis, properties, and potential of this class of compounds. The strategic combination of the biphenyl scaffold with methyl and methanol functionalities makes these molecules highly attractive starting points for the development of novel therapeutics and functional materials. Further research into the specific properties and biological activities of various isomers is warranted to fully explore their potential.
References
-
PubChem. (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (2023). Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Retrieved from [Link]
-
PubChem. (1,1'-Biphenyl)-4-methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1996). Method for preparing 4-methyl-biphenyl derivatives.
- Google Patents. (2014). 4-biphenyl methanol synthetic method.
-
PubChem. Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Arulmani, R., & Rajalakshmi, R. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 3(5), 314-320.
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
-
ResearchGate. (n.d.). Figure 4. 1 H NMR spectra of[4] + and[5] + in methanol-d 4 ,[1] +... Retrieved from [Link]
- Ahmad, G., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6283.
-
The Royal Society of Chemistry. (2015). (2a) methyl [1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]
- Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208.
- Google Patents. (2011). Preparation method of 2-methyl-3-biphenylmethanol.
Sources
- 1. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol | C14H14O | CID 1394290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol | C14H14O | CID 1394044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to the Physical Properties of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses this gap by establishing a comprehensive physicochemical profile of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol. In the absence of direct experimental data for this specific isomer, this document leverages a foundational scientific approach: we will analyze the known properties of its parent compound, [1,1'-biphenyl]-4-methanol, and related analogs. By integrating these data with established principles of physical organic chemistry, we will provide reliable predictions and contextualize the expected behavior of the target molecule. This guide further outlines detailed experimental protocols for its synthesis and the subsequent verification of its physical properties, ensuring a self-validating framework for researchers.
Compound Identification and Structural Analysis
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and fundamental identifiers.
IUPAC Name: (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol Molecular Formula: C₁₄H₁₄O Molecular Weight: 198.26 g/mol
Chemical Structure
The molecule consists of a biphenyl core, where a phenyl ring is substituted at the 4-position with a hydroxymethyl group (-CH₂OH) and the second phenyl ring is substituted at the 3'-position with a methyl group (-CH₃).
Caption: 2D Structure of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Structural Considerations
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Biphenyl Core: The two phenyl rings are connected by a C-C single bond, allowing for rotational freedom. The presence of the 3'-methyl group introduces a moderate steric hindrance that may influence the dihedral angle between the rings, preventing full planarity. This deviation from planarity can affect crystal packing and, consequently, the melting point.
-
Functional Groups: The primary benzylic alcohol (-CH₂OH) is the key functional group. It can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This capability is a dominant factor in determining its melting point, boiling point, and solubility in polar solvents.
Core Physical Properties: A Comparative Analysis
Direct experimental data for (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol is scarce. Therefore, we present a profile based on data from its parent compound and related structures, providing scientifically grounded estimations.
| Property | (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol (Predicted/Estimated) | [1,1'-Biphenyl]-4-methanol (Parent Compound)[1] | 3-Methylbiphenyl (Hydrocarbon Analog)[2][3] | Justification for Estimation |
| Appearance | White to off-white crystalline solid | White to beige powder/crystal[1] | Light yellow liquid[3] | The presence of the -OH group allows for strong intermolecular hydrogen bonding, favoring a solid state at room temperature, similar to the parent alcohol. |
| Melting Point | 85-95 °C | 96-100 °C | 4-5 °C | The meta-methyl group is expected to slightly disrupt the crystal lattice symmetry compared to the parent compound, likely resulting in a modestly lower melting point. |
| Boiling Point | > 275 °C (at 760 mmHg); >184 °C (at 11 mmHg) | 184 °C (at 11 mmHg) | 272 °C (at 760 mmHg) | The increased molecular weight from the methyl group will raise the boiling point relative to both the parent alcohol and the hydrocarbon analog due to stronger van der Waals forces. |
| Water Solubility | Insoluble | Insoluble | Insoluble | The large, hydrophobic biphenyl backbone dominates the molecule's character, making it immiscible with water despite the polar hydroxyl group. |
| Organic Solvent Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, THF, CH₂Cl₂ | Soluble in acetone (25 mg/mL)[1] | Soluble in organic solvents[4] | "Like dissolves like"; the molecule's significant organic character ensures solubility in common, moderately polar to nonpolar organic solvents. |
| pKa (hydroxyl proton) | ~15.5 | ~15.5 | N/A | The electronic effect of the distant 3'-methyl group on the acidity of the 4-hydroxymethyl proton is negligible. The pKa is expected to be very close to that of benzyl alcohol. |
| Calculated logP | ~3.7 | 3.4[5] | 3.9[6] | The addition of a methyl group increases lipophilicity, leading to a higher predicted octanol-water partition coefficient (logP) compared to the parent alcohol. |
Anticipated Spectroscopic Profile
For unambiguous identification, a combination of spectroscopic methods is essential. The following profile is predicted for (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):
-
δ ~7.6-7.3 ppm (m, 8H): A complex series of multiplets corresponding to the eight aromatic protons on the biphenyl core.
-
δ ~4.75 ppm (s, 2H): A singlet for the two benzylic protons of the -CH₂OH group.
-
δ ~2.45 ppm (s, 3H): A sharp singlet for the three protons of the 3'-methyl group.
-
δ ~1.6 ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
δ ~141-137 ppm: Multiple quaternary carbon signals (C-C bonds between rings and substituted carbons).
-
δ ~129-125 ppm: A series of intense signals for the aromatic C-H carbons.
-
δ ~65 ppm: Signal for the benzylic carbon (-C H₂OH).
-
δ ~21.5 ppm: Signal for the methyl carbon (-C H₃).
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3350-3200 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration from the alcohol, indicating hydrogen bonding.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the -CH₂- and -CH₃ groups.
-
~1600, 1480 cm⁻¹ (sharp): Aromatic C=C ring stretching vibrations.
-
~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
-
-
Mass Spectrometry (EI):
-
m/z = 198 (M⁺): The molecular ion peak.
-
m/z = 181: Loss of a hydroxyl radical ([M-OH]⁺).
-
m/z = 180: Loss of water ([M-H₂O]⁺).
-
m/z = 167: Fragmentation corresponding to the stable [M-CH₂OH]⁺ cation.
-
Synthesis and Verification Workflow
A reliable method for obtaining (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol is crucial for any research endeavor. A robust and common strategy involves a two-step process: a Suzuki cross-coupling to construct the biphenyl skeleton, followed by the reduction of an ester to the target primary alcohol. This approach offers high yields and functional group tolerance.
Caption: Proposed synthetic workflow for (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol.
Experimental Protocol: Synthesis
Causality: This protocol is designed for efficiency. The Suzuki coupling is a highly reliable C-C bond-forming reaction. Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent for its effectiveness in converting esters to primary alcohols.
-
Suzuki Coupling:
-
To a degassed mixture of toluene and 2M aqueous potassium carbonate, add 3-bromotoluene (1.0 eq.), (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq.).
-
Heat the reaction mixture to 85 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.
-
-
Ester Reduction:
-
Dissolve the crude methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add a solution of LiAlH₄ (1.5 eq.) in THF dropwise. Caution: Exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off, washing the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude target alcohol.
-
Protocol: Purity and Identity Verification
This protocol is a self-validating system. Each step provides a check on the success of the previous one, culminating in unambiguous confirmation of the final product's identity and purity.
-
Purification: Purify the crude product from the synthesis step via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Melting Point Determination:
-
Load a small, dry sample of the purified solid into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Trustworthiness Check: A sharp melting range (≤ 2 °C) is a strong indicator of high purity.
-
-
Spectroscopic Confirmation:
-
Acquire ¹H NMR, ¹³C NMR, IR, and MS spectra of the purified product.
-
Compare the obtained spectra with the anticipated profiles detailed in Section 3.
-
Authoritative Grounding: A complete match between the experimental data and the predicted spectroscopic signatures provides definitive structural confirmation.
-
Conclusion
While direct experimental data for (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol remains unpublished, a robust physicochemical profile can be confidently established through comparative analysis with its parent compound and other structural analogs. It is predicted to be a white crystalline solid with a melting point in the range of 85-95 °C. Its solubility is expected to be high in common organic solvents and negligible in water. The presence of the primary alcohol and methyl-substituted biphenyl core dictates a distinct and predictable spectroscopic signature, which can be used to confirm its identity following a reliable two-step synthesis involving a Suzuki coupling and subsequent ester reduction. This guide provides the foundational data and experimental frameworks necessary for researchers to confidently synthesize, purify, and utilize this valuable chemical building block.
References
-
Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. Retrieved January 24, 2026, from [Link]
-
Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 3-Methylbiphenyl. Retrieved January 24, 2026, from [Link]
-
Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Org. Synth. 1998, 75, 53. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). US4620025A - Process for the preparation of biphenyl intermediates.
-
The Royal Society of Chemistry. (2014). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-methanol. Retrieved January 24, 2026, from [Link]
-
ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde. Retrieved January 24, 2026, from [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved January 24, 2026, from [Link]
Sources
- 1. ビフェニル-4-メタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Methylbiphenyl(643-93-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methylbiphenyl | C13H12 | CID 12564 - PubChem [pubchem.ncbi.nlm.nih.gov]
(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol solubility data
An In-Depth Technical Guide to the Solubility Profile of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of a new chemical entity (NCE) is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug's journey through preclinical and clinical development.[1][2] Poor solubility can severely hamper oral bioavailability, lead to challenges in formulation, and ultimately contribute to late-stage attrition of promising candidates. This guide provides a comprehensive technical overview of the solubility characteristics of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, a biphenyl methanol derivative.
Compound Overview: (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Structure and Physicochemical Properties
(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol is a biphenyl derivative characterized by a methyl group at the 3' position and a hydroxymethyl group at the 4 position. The structure is presented below:
Predicted Physicochemical Properties:
While experimental data is sparse, we can infer some properties based on its structure and data from related compounds like [1,1'-biphenyl]-4-methanol and (4'-Methyl[1,1'-biphenyl]-4-yl)methanol.[3][4]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~198.26 g/mol | Based on the chemical formula C14H14O.[4][5] |
| LogP | High | The biphenyl core is highly lipophilic. The methyl group further increases lipophilicity. The hydroxyl group contributes some polarity, but the overall character is expected to be lipophilic. A related compound, [1,1'-biphenyl]-4-methanol, has a calculated LogP of 2.846.[3] |
| Aqueous Solubility | Poor | The high lipophilicity and the crystalline nature of biphenyl compounds suggest low aqueous solubility. For instance, the calculated water solubility (Log10WS) of the parent compound, [1,1'-biphenyl]-4-methanol, is -4.22 mol/L.[3] |
| pKa | Neutral | The hydroxyl group is weakly acidic, but not significantly ionized at physiological pH. |
Given these predicted properties, (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol is anticipated to be a poorly soluble compound, likely falling into Class II or IV of the Biopharmaceutics Classification System (BCS). This underscores the critical need for accurate and robust solubility determination.
The Imperative of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][2] It directly influences several key aspects of the drug development process:
-
Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1][6] Poor solubility is a leading cause of low and variable oral bioavailability.
-
Formulation Development: The choice of formulation strategy is heavily dependent on the drug's solubility. Low solubility may necessitate complex and costly formulation approaches such as particle size reduction, amorphous solid dispersions, or lipid-based formulations.
-
In Vitro Assays: Inaccurate solubility data can lead to misleading results in in vitro biological assays, as the compound may precipitate in the assay medium, leading to an underestimation of its potency.
-
Toxicology Studies: Achieving the required high concentrations for toxicology studies can be challenging for poorly soluble compounds, potentially requiring specialized vehicle formulations.[7]
Methodologies for Solubility Determination
The two primary types of solubility measurements employed in the pharmaceutical industry are kinetic and thermodynamic solubility.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound in an aqueous buffer after a small amount of a concentrated stock solution (typically in DMSO) is added.[8][9] This method does not represent a true thermodynamic equilibrium but rather reflects the point at which the compound precipitates from a supersaturated solution.
Causality Behind Experimental Choices:
-
High-Throughput Screening: The kinetic solubility assay is rapid and requires minimal compound, making it ideal for the early stages of drug discovery where large numbers of compounds are screened.[9][10]
-
Relevance to In Vitro Assays: Many in vitro assays involve the addition of a DMSO stock solution to an aqueous buffer, making kinetic solubility a relevant parameter for predicting compound behavior in these experiments.
Experimental Protocol: Kinetic Solubility Assay
Materials:
-
(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, clear for analysis)
-
Plate shaker
-
Filtration plate (e.g., Millipore MultiScreen) or centrifugation capability
-
LC-MS/MS or HPLC-UV for analysis
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol in DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1-2 hours.[10]
-
Separation of Precipitate:
-
Filtration: Filter the solutions through a 0.45 µm filter plate into a clean collection plate.
-
Centrifugation: Alternatively, centrifuge the plate at high speed to pellet any precipitate. Carefully aspirate the supernatant.
-
-
Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a validated LC-MS/MS or HPLC-UV method. A standard curve prepared in the same buffer system is used for quantification.
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Thermodynamic Solubility
Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[8][11] This is a more accurate and fundamental measure of solubility.
Causality Behind Experimental Choices:
-
Lead Optimization and Preclinical Development: Thermodynamic solubility is crucial during later stages of drug discovery and preclinical development for selecting candidates with optimal physicochemical properties and for guiding formulation development.[9]
-
Gold Standard Measurement: It represents the true solubility of the compound and is the preferred value for regulatory submissions.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
Materials:
-
Solid (crystalline) (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
-
Aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC-UV or LC-MS/MS for analysis
Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of solid (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). The samples are typically agitated for 24-48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution and Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Running the experiment for different time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached if the solubility values are consistent.
Factors Influencing the Solubility of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Several factors can significantly impact the measured solubility of this compound.[12][13]
-
pH: While the hydroxymethyl group is not readily ionizable, the solubility of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol should still be assessed at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Contaminants or degradation products could have ionizable groups.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[6] It is standard practice to measure solubility at both room temperature (25°C) and physiological temperature (37°C).
-
Solid-State Properties: The crystalline form (polymorph) of the solid material can have a significant impact on its thermodynamic solubility. Different polymorphs can exhibit different free energies and thus different solubilities. It is crucial to characterize the solid form used in the solubility determination.
-
Presence of Cosolvents: The use of cosolvents, such as DMSO in kinetic solubility assays, can significantly increase the apparent solubility. It is important to keep the concentration of any cosolvent low and consistent.
Data Interpretation and Reporting
Data Presentation: All quantitative solubility data should be summarized in a clear and structured table.
Example Data Table:
| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | ||
| Thermodynamic | pH 1.2 Buffer | 25 | ||
| Thermodynamic | pH 4.5 Buffer | 25 | ||
| Thermodynamic | pH 6.8 Buffer | 25 | ||
| Thermodynamic | PBS, pH 7.4 | 37 |
Interpretation:
-
Comparison of Kinetic and Thermodynamic Solubility: The kinetic solubility value is often higher than the thermodynamic solubility due to the formation of a supersaturated solution. A large difference between the two can indicate a high propensity for the compound to precipitate.
-
pH-Solubility Profile: A plot of thermodynamic solubility versus pH will reveal if the compound's solubility is pH-dependent. For (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, a relatively flat profile is expected.
-
Implications for Drug Development: The obtained solubility values will directly inform the developability assessment. Low solubility (e.g., <10 µg/mL) will likely necessitate enabling formulation technologies for oral delivery.
Visualizing Experimental Workflows
Workflow for Kinetic Solubility Determination
Caption: Workflow for Kinetic Solubility Determination.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This technical guide provides a comprehensive framework for determining and understanding the solubility of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol. By adhering to the detailed protocols for kinetic and thermodynamic solubility assays, researchers can generate robust and reliable data. This information is not merely a set of physicochemical parameters but a critical dataset that will guide formulation strategies, inform the interpretation of biological data, and ultimately shape the developmental trajectory of this compound. A thorough and early characterization of solubility is an indispensable step in mitigating risks and increasing the probability of success in the challenging endeavor of drug development.
References
-
Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Iancu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 363-369. [Link]
-
PubChem. (n.d.). (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5033-5037. [Link]
-
PubChem. (n.d.). (4'-Methyl(1,1'-biphenyl)-4-yl)methanol. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
-
International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
Journal of Medicinal and Pharmaceutical Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Methanol Institute. (n.d.). METHANOL TECHNICAL DATA SHEET. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-methanol. Retrieved from [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol | C14H14O | CID 1394290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol | C14H14O | CID 1394044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. evotec.com [evotec.com]
- 12. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 13. ijnrd.org [ijnrd.org]
An In-depth Technical Guide to the Safe Handling of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The toxicological properties of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol have not been exhaustively investigated. Therefore, all handling and safety procedures should be conducted with the utmost caution, treating the compound as potentially hazardous. This guide is a synthesis of best practices derived from the chemical structure and data available for analogous compounds. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) if available.
Introduction and Hazard Analysis
(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol is a biphenyl methanol derivative. Its structure suggests that its hazard profile will be influenced by both the biphenyl scaffold and the methanol functional group. While specific toxicological data is limited, a conservative approach to safety is warranted.
Structural Basis for Hazard Assessment:
-
Biphenyl Core: Biphenyl compounds can be irritants and may pose long-term health risks with chronic exposure. They are typically solids with low volatility.
-
Methanol Group (-CH₂OH): The presence of the hydroxymethyl group introduces hazards analogous to methanol, a toxic and flammable substance. Although the biphenyl group reduces volatility compared to pure methanol, the potential for toxicity via ingestion, skin absorption, and inhalation of dust or aerosols remains. Ingestion of even small amounts of methanol can cause blindness and be fatal.[1]
Based on this structural analysis, (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol should be handled as a substance that is:
-
Potentially toxic if swallowed, inhaled, or absorbed through the skin.
-
A potential irritant to the eyes, skin, and respiratory system.
-
Combustible, and its dust may form explosive mixtures with air.
Prerequisite Knowledge & Risk Mitigation
Before handling (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, all personnel must be thoroughly trained in general laboratory safety and the specific risks associated with this compound class.
Core Principles of Safe Handling:
-
Engineering Controls: All manipulations of the solid or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
-
Hygiene: Strict personal hygiene practices must be followed to prevent accidental ingestion or skin contact. Do not eat, drink, or smoke in areas where this chemical is handled.[2][3][4] Wash hands thoroughly after handling.[3][5]
Hazard Identification Summary
| Hazard Class | GHS Pictograms (Anticipated) | Signal Word (Anticipated) | Hazard Statements (Anticipated) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS06 (Skull and Crossbones) | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[3][4][6][7] |
| Specific Target Organ Toxicity | GHS08 (Health Hazard) | Danger | H370: Causes damage to organs (eye).[3][4][6][7] |
| Flammability | GHS02 (Flame) | Warning | H227: Combustible solid. |
| Eye/Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. |
Standard Operating Procedures
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol in any form.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[8] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required.[2]
-
Skin and Body Protection: A flame-retardant lab coat, fully buttoned, is required.[2] Full-length pants and closed-toe shoes are also mandatory.
-
Respiratory Protection: For weighing or other procedures that may generate dust, a NIOSH-approved respirator may be necessary if engineering controls are insufficient to maintain exposure below permissible limits.[8][9] All respirator use requires prior medical clearance, training, and fit-testing.[8]
Storage and Handling
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][10] The container should be tightly closed.[3][4][6][7][11] Protect from sources of ignition.[6][11]
-
Handling:
-
Designate a specific area within a chemical fume hood for handling.
-
Before use, ensure all necessary PPE is donned correctly.
-
Grounding of equipment may be necessary to prevent static discharge, especially when transferring large quantities of the solid.[11]
-
Avoid creating dust. Use techniques such as gentle scooping rather than pouring, or weighing the material in a glove box.
-
If making solutions, add the solid slowly to the solvent.
-
After handling, decontaminate the work area and all equipment.
-
Wash hands thoroughly.
-
Emergency Procedures
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[3][5] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][11] Seek immediate medical attention.[3][7][11] |
| Skin Contact | Immediately remove all contaminated clothing.[6][7] Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3][11] If the person is conscious, rinse their mouth with water.[7][11] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][6][7][11] |
Spill Response
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently sweep or scoop the material into a suitable container for disposal. Avoid generating dust.
-
Wipe the area with a damp cloth, and then clean with soap and water.
-
Collect all cleanup materials in a sealed container for proper disposal.
-
-
Large Spills:
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Prevent entry into the area.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal
All waste containing (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Visualized Workflows
Safe Weighing and Handling Protocol
Caption: A step-by-step workflow for the safe handling of the compound.
Emergency Response Logic
Caption: Decision tree for initial actions following an incident.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
- Addressee Name. (2015, July 10). Global Product Strategy (GPS) Safety Summary Methanol.
- Biosynth. (2024, March 11). Safety Data Sheet: 3.
- Fisher Scientific. (2009, April 27). Methanol - SAFETY DATA SHEET.
- Petrochemistry. (n.d.). Methanol Safety Data Sheet.
- Brenntag. (n.d.). SAFETY DATA SHEET METHANOL.
- Sigma-Aldrich. (2024, September 8). Methanol - SAFETY DATA SHEET.
- PubChem. (n.d.). (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol.
- ChemScene. (n.d.). [1,1'-Biphenyl]-4-yl(phenyl)methanol.
- Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- GSA. (n.d.). Safety Data Sheets for hazardous chemicals.
- GOV.UK. (2024, October 11). Methanol: toxicological overview.
- KERAMIDA Inc. (2024, October 1). How To Protect Workers From Methanol Exposure In The Workplace.
- Dräger. (n.d.). Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment – Dräger VOICE.
- UCLA EH&S. (2012, December 14). Methanol - Standard Operating Procedure.
Sources
- 1. gov.uk [gov.uk]
- 2. lyondellbasell.com [lyondellbasell.com]
- 3. methanex.com [methanex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. leap.epa.ie [leap.epa.ie]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. How To Protect Workers From Methanol Exposure In The Workplace — KERAMIDA Inc. [keramida.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Discovery and history of substituted biphenyl methanols
An In-Depth Technical Guide to the Discovery and History of Substituted Biphenyl Methanols
Abstract
The substituted biphenyl methanol scaffold is a privileged structure in modern medicinal chemistry and materials science, prized for its unique conformational properties and its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical development of this important chemical class. It traces the evolution of synthetic methodologies for constructing the core biphenyl framework, from early, harsh condensation reactions to the versatile palladium-catalyzed cross-coupling reactions that define the modern era. We will delve into the specific chemical strategies for introducing the critical methanol functionality and explore the discovery of key pharmacological activities associated with these structures. Through a detailed case study of the antifungal agent bifonazole, this guide illuminates the journey from fundamental synthesis to a clinically significant therapeutic. Detailed protocols, comparative data, and structure-activity relationship (SAR) insights are provided for researchers, scientists, and drug development professionals engaged in the field.
The Biphenyl Scaffold: A Century of Synthetic Evolution
The construction of the carbon-carbon bond between two aromatic rings is the foundational challenge in synthesizing biphenyl derivatives. The methods to achieve this have evolved dramatically over more than 150 years, moving from brute-force conditions to elegant and highly specific catalytic systems.
Early Methods: The Dawn of C-C Coupling
The history of biphenyl synthesis begins in the 19th and early 20th centuries with reactions that, while groundbreaking for their time, were often limited by harsh conditions, low yields, and a narrow substrate scope.
-
Wurtz-Fittig Reaction (c. 1862): An extension of the Wurtz reaction, this method involves the sodium-mediated coupling of an aryl halide with an alkyl halide, or in the case of biphenyl synthesis, the coupling of two aryl halide molecules.[1] The reaction typically proceeds through a radical or organosodium intermediate.[1] Its primary drawbacks include the need for stoichiometric, highly reactive sodium metal and a propensity for side reactions, which limited its practical application for complex, functionalized molecules.[1]
-
Ullmann Condensation (c. 1901): Developed by Fritz Ullmann, this reaction represented a significant improvement by using copper powder or copper salts to mediate the coupling of two aryl halide molecules, typically aryl iodides or bromides.[1][2][3] The Ullmann reaction generally requires high temperatures and polar, high-boiling solvents.[2][4] While it remains a viable method for certain industrial-scale syntheses, the high reaction temperatures and the need for activated aryl halides have been significant limitations.[1][3]
The Palladium Revolution: Modern Cross-Coupling Reactions
The latter half of the 20th century witnessed a paradigm shift in C-C bond formation with the advent of transition metal catalysis. Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become the undisputed workhorses for biphenyl synthesis due to their mild conditions, high functional group tolerance, and broad applicability.[5]
-
Suzuki-Miyaura Coupling (c. 1979): This is arguably the most common and versatile method for synthesizing substituted biphenyls.[1][5][6] The reaction couples an aryl- or vinyl-boronic acid (or its ester derivatives) with an aryl- or vinyl-halide (or triflate) in the presence of a palladium catalyst and a base.[5][6][7] The key advantages of the Suzuki-Miyaura reaction are the mild reaction conditions, the commercial availability and stability of a vast array of boronic acids, and the fact that the inorganic by-products are non-toxic and easily removed.[6][7]
Other notable palladium-catalyzed methods include the Negishi coupling (organozinc reagents), Stille coupling (organotin reagents), and Kumada coupling (Grignard reagents), each offering unique advantages depending on the specific substrates and desired functional group compatibility.[1]
Visualization: The Evolution of Biphenyl Synthesis
The following diagram illustrates the historical progression of key synthetic methodologies for constructing the biphenyl scaffold.
Functionalization: Introducing the Methanol Moiety
Once the biphenyl core is assembled, the next critical step is the introduction of the methanol (-CH₂OH) or carbinol (-CH(OH)R) group. The choice of method depends on the availability of starting materials and the desired substitution pattern.
Synthesis of the Parent Compound: Biphenyl-4-methanol
The synthesis of the simplest member, biphenyl-4-methanol, serves as a model for more complex derivatives. Common approaches include:
-
Reduction of Carboxylic Acid Derivatives: 4-Biphenylcarboxylic acid or its corresponding esters can be readily reduced to biphenyl-4-methanol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
-
Reduction of Aldehydes: 4-Biphenylcarboxaldehyde can be reduced under milder conditions using sodium borohydride (NaBH₄) in an alcoholic solvent.[8]
-
Grignard Reaction: The reaction of phenylmagnesium bromide with benzaldehyde will produce diphenylmethanol (benzhydrol), a related biphenyl carbinol.[8]
-
Chloromethylation and Hydrolysis: Biphenyl can undergo chloromethylation to form 4-(chloromethyl)-1,1'-biphenyl, which is then hydrolyzed to the target alcohol.[1]
Biphenyl-4-methanol itself is a valuable initiator in the ring-opening polymerization of various monomers.
Experimental Protocol: Two-Step Synthesis of a Substituted Biphenyl Methanol
This protocol provides a representative, self-validating workflow for the synthesis of (4'-methyl-[1,1'-biphenyl]-4-yl)methanol, demonstrating a Suzuki-Miyaura coupling followed by reduction.
Step 1: Suzuki-Miyaura Coupling
-
Objective: To synthesize methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate.
-
Reagents:
-
Methyl 4-bromobenzoate (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 eq)
-
Toluene and Water (e.g., 10:1 v/v)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-bromobenzoate, 4-methylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biphenyl ester.
-
Step 2: Ester Reduction
-
Objective: To synthesize (4'-methyl-[1,1'-biphenyl]-4-yl)methanol.
-
Reagents:
-
Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate (from Step 1, 1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend LiAlH₄ in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Dissolve the biphenyl ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality Note: Dropwise addition is critical to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Carefully quench the reaction by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target biphenyl methanol, which can be further purified by recrystallization if necessary.
-
Table: Comparison of Key Biphenyl Synthesis Routes
| Reaction | Coupling Partners | Catalyst/Mediator | Typical Conditions | Key Advantages | Key Disadvantages |
| Ullmann | Aryl Halide + Aryl Halide | Copper (Cu) | High Temp (>150°C) | Inexpensive metal | Harsh conditions, low functional group tolerance |
| Kumada | Aryl Halide + Grignard (ArMgX) | Palladium (Pd) or Nickel (Ni) | Mild | High reactivity | Intolerant of acidic protons, many carbonyls |
| Negishi | Aryl Halide + Organozinc (ArZnX) | Palladium (Pd) or Nickel (Ni) | Mild | High functional group tolerance | Organozinc reagents can be moisture sensitive |
| Stille | Aryl Halide + Organotin (ArSnR₃) | Palladium (Pd) | Mild | Very high functional group tolerance | Toxicity and removal of tin by-products |
| Suzuki | Aryl Halide + Boronic Acid (ArB(OH)₂) | Palladium (Pd) | Mild, often aqueous | Stable/non-toxic reagents, vast commercial library | Can be sensitive to sterically hindered substrates |
Discovery of Biological Activity and Key Compounds
While the biphenyl structure itself occurs naturally in coal tar and crude oil, its initial applications were largely industrial.[9] An early use of unsubstituted biphenyl was as a fungistat for preserving citrus fruits during shipping, hinting at the biological potential of the scaffold.[9] The true value of substituted biphenyl methanols in drug development, however, was realized through systematic medicinal chemistry efforts.
Case Study: The Discovery of Bifonazole
Bifonazole is a prominent example of a substituted biphenyl methanol derivative that became a successful pharmaceutical. It is a potent, broad-spectrum antifungal agent used in topical treatments for skin infections.
-
Structure: Bifonazole is 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole. Its core is a diphenylmethanol (benzhydrol) where one phenyl ring is replaced by a biphenyl-4-yl group, and the hydroxyl is substituted with an imidazole ring.
-
Discovery and Synthesis: The synthesis of bifonazole was first described in the late 1970s. A common synthetic route involves the reduction of 4-phenylbenzophenone to form biphenyl-4-yl(phenyl)methanol.[10] This key biphenyl methanol intermediate is then activated, for example by reaction with thionyl chloride to form the corresponding chloride, which is subsequently reacted with imidazole to yield bifonazole.[10][11]
-
Mechanism of Action: Like other azole antifungals, bifonazole targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane. It achieves this through a dual mode of action: it inhibits two key enzymes in the pathway, lanosterol 14α-demethylase (CYP51) and HMG-CoA reductase. This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity of the fungal cell membrane and inhibiting fungal growth.
Visualization: Mechanism of Action of Bifonazole
This diagram illustrates the inhibitory effect of Bifonazole on the fungal ergosterol biosynthesis pathway.
Other Pharmacological Applications
The substituted biphenyl methanol scaffold is not limited to antifungals. Derivatives have shown a wide range of biological activities, including:
-
Anti-inflammatory Agents: Biphenyl acetic acid derivatives, such as Felbinac, have demonstrated potent anti-inflammatory and analgesic properties.[12]
-
CNS Agents: The rigid biphenyl core has been used to develop potent antagonists for the histamine H₃ receptor, which are being investigated for the treatment of cognitive disorders like Alzheimer's disease.[13][14]
-
Anticancer Agents: Certain N-substituted biphenyl acetamides have been explored for their potential as antitumor agents.[12]
Structure-Activity Relationships (SAR) and Modern Drug Design
The biological activity of substituted biphenyl methanols is highly dependent on the nature and position of substituents on the aromatic rings.
The Role of Substitution
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the rings, influencing how the molecule interacts with its biological target.
-
Steric Effects: The size and position of substituents dictate the molecule's overall shape and conformation. Bulky groups can enforce a specific dihedral angle between the two phenyl rings, which can be crucial for binding to a receptor pocket.
-
Lipophilicity: Substituents significantly alter the molecule's lipophilicity (logP), which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Atropisomerism: A Key Stereochemical Feature
When bulky substituents are present at the ortho-positions of the biphenyl linkage, rotation around the central C-C single bond can be restricted. If the energy barrier to rotation is high enough, this can lead to the existence of stable, non-superimposable mirror-image conformers called atropisomers. These are a form of chirality without a traditional stereocenter. Since biological systems are chiral, one atropisomer often exhibits significantly higher potency or a different pharmacological profile than the other, making stereoselective synthesis a critical consideration in modern drug design.
Conclusion
The journey of substituted biphenyl methanols from laboratory curiosities to vital components of pharmaceuticals and advanced materials is a testament to the power of synthetic innovation. The development of robust and versatile C-C cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has unlocked unprecedented access to this chemical space. The discovery of potent biological activities, exemplified by the antifungal agent bifonazole, has cemented the scaffold's importance in medicinal chemistry. As our understanding of structure-activity relationships deepens and synthetic methods become even more sophisticated, the substituted biphenyl methanol core is poised to remain a fruitful area for discovery and a source of new therapeutic agents and functional materials for years to come.
References
-
Arora, P. K. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem Compound Database. Available at: [Link]
-
Abdel-Magied, A. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Morini, G., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wieckowska, A., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules. Available at: [Link]
-
New Drug Approvals. (2022). BIFONAZOLE. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Diphenylmethanol. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available at: [Link]
-
Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University. Available at: [Link]
-
Schaper, K. J. (2005). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry & Biodiversity. Available at: [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. rsc.org [rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 9. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Bifonazole synthesis - chemicalbook [chemicalbook.com]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of the Methyl Group in Biphenyl Methanol Derivatives
Abstract
The biphenyl methanol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The strategic placement of substituents on this core framework is a cornerstone of drug design, enabling the fine-tuning of a molecule's pharmacological profile. Among the vast arsenal of chemical modifications available to the medicinal chemist, the addition of a simple methyl group often yields disproportionately significant and sometimes unexpected improvements in potency, selectivity, and pharmacokinetic properties. This phenomenon, colloquially termed the "magic methyl" effect, is particularly pronounced in sterically constrained systems like biphenyls.[1][2] This technical guide provides an in-depth exploration of the multifaceted roles of the methyl group in biphenyl methanol derivatives, synthesizing principles of conformational chemistry, structure-activity relationships (SAR), and synthetic strategy for an audience of researchers, scientists, and drug development professionals.
The Foundational Principle: The "Magic Methyl" Effect
In drug discovery, small structural modifications are often explored to optimize a lead compound's properties. The methyl group, despite being the smallest and simplest alkyl substituent, frequently imparts profound and beneficial changes to a molecule's behavior.[2][3] This "magic methyl" effect is not a single, defined interaction but rather an umbrella term for a collection of consequences arising from the introduction of a -CH3 group.[1][2] These consequences can be broadly categorized into pharmacodynamic and pharmacokinetic effects.
-
Pharmacodynamic Effects: These relate to how the drug interacts with its biological target. A methyl group can enhance binding affinity by filling a small hydrophobic pocket in the receptor, displacing unfavorable water molecules, or inducing a conformational change in the molecule that is more favorable for binding.[1][4]
-
Pharmacokinetic Effects (ADME): These relate to the absorption, distribution, metabolism, and excretion of the drug. A methyl group can increase lipophilicity, which may enhance membrane permeability and absorption.[5] Critically, it can also block a site of metabolic attack (metabolic shielding) or, conversely, introduce a "soft spot" for metabolism, preventing the formation of more toxic metabolites.[1][3]
The strategic application of methylation is a key tactic in lead optimization, transforming a moderately active compound into a viable drug candidate.[6]
Figure 1: The multifaceted impact of a methyl group on a drug candidate's properties.
The Biphenyl Scaffold: A Conformationally Dynamic System
The biphenyl core, consisting of two phenyl rings connected by a single carbon-carbon bond, is not flat.[7] Steric hindrance between the hydrogen atoms at the ortho positions (2, 2', 6, and 6') forces the rings to adopt a twisted conformation with a dihedral angle of approximately 45°.[7] This rotation around the central C-C bond is typically fast at room temperature.[7]
However, when bulky substituents are placed at the ortho positions, rotation around this bond becomes severely restricted.[7][8] If the substitution pattern is appropriate, this restricted rotation gives rise to a form of stereoisomerism known as atropisomerism (from the Greek a- not, and tropos, turn).[8][9][10] The resulting isomers, called atropisomers, are non-superimposable mirror images that do not interconvert readily and can often be isolated as stable, distinct enantiomers.[8]
The stability of atropisomers is determined by the energy barrier to rotation. A barrier of 16-19 kcal/mole is generally sufficient to prevent spontaneous racemization at room temperature.[7] The size of the ortho substituents is the most critical factor in determining the height of this rotational barrier.[7]
Figure 2: Influence of ortho-substituents on the rotational barrier in biphenyls.
The Critical Role of the Methyl Group on the Biphenyl Methanol Core
When a methyl group is introduced onto the biphenyl methanol scaffold, particularly at an ortho position, it exerts a powerful influence through a combination of steric, conformational, and electronic effects.
Steric Dominance: Controlling Conformation and Inducing Atropisomerism
The primary role of an ortho-methyl group is steric. Its van der Waals radius is large enough to significantly increase the energy barrier for rotation around the biphenyl C-C bond.[8] This has two profound consequences for drug design:
-
Conformational Locking: The methyl group acts as a "conformational lock," forcing the two phenyl rings into a specific, and often rigid, dihedral angle.[4] This pre-organizes the molecule, reducing the entropic penalty upon binding to a biological target. If this locked conformation mimics the bioactive conformation required for receptor binding, a substantial increase in potency can be observed.[1][4] A GlaxoSmithKline study demonstrated that installing an ortho-methyl group on a biaryl p38α MAP kinase inhibitor resulted in a >200-fold increase in binding affinity, which was attributed to the methylated compound more closely mimicking the twisted, protein-bound structure.[4]
-
Creation of Stable Atropisomers: The steric hindrance from an ortho-methyl group, especially when paired with other substituents, can be sufficient to create stable atropisomers that are separable and do not interconvert under physiological conditions.[9][10] Since biological systems are chiral, different atropisomers of the same molecule can have vastly different pharmacological activities, with one being highly active and the other inactive or even toxic. The ability to synthesize and isolate a single, desired atropisomer is a key strategy in modern drug development.[9]
Physicochemical and Electronic Modulation
While steric effects are dominant, the electronic and physicochemical contributions of the methyl group are also significant.
-
Lipophilicity: A methyl group is hydrophobic and increases the molecule's octanol-water partition coefficient (logP).[5] This can influence solubility, cell membrane permeability, and binding to hydrophobic pockets in the target protein.
-
Electronic Effects: The methyl group is weakly electron-donating through an inductive effect.[2][3] While this effect is modest compared to other functional groups, it can subtly alter the electron density of the aromatic rings, potentially influencing pKa, reactivity, and cation-π interactions with the target.[3][11]
-
Metabolic Stability: An strategically placed methyl group can block a site on the aromatic ring that is susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][3]
Table 1: Illustrative Physicochemical Impact of Ortho-Methylation on a Biphenyl Methanol Scaffold
| Property | Unsubstituted Biphenyl Methanol | 2-Methyl-biphenyl Methanol | Rationale for Change |
|---|---|---|---|
| Rotational Barrier | Low (~6 kcal/mol) | High (>20 kcal/mol) | Steric hindrance from the ortho-methyl group.[7][8] |
| Calculated LogP | ~2.8 | ~3.3 | Increased lipophilicity from the added methyl group.[5] |
| Aqueous Solubility | Moderate | Lower | Increased lipophilicity generally reduces aqueous solubility.[1] |
| Metabolic Stability | Susceptible to oxidation at C2 | C2 position is blocked | The methyl group acts as a metabolic shield.[1][3] |
Synthetic Strategies for Methylated Biphenyl Methanol Derivatives
The reliable synthesis of these target molecules is crucial for their evaluation. The Suzuki coupling reaction is a cornerstone method for constructing the biphenyl core due to its mild conditions and tolerance of various functional groups.[12]
Figure 3: General synthetic workflow for methylated biphenyl methanol derivatives.
Experimental Protocol: Synthesis of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol
This protocol is a representative example based on established methodologies for Suzuki coupling followed by reduction.[12][13]
Part A: Suzuki Coupling to form 2-Methyl-3-phenylbenzoic acid
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-methylbenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2 (0.02-0.05 eq), and a suitable solvent system (e.g., a mixture of toluene and ethanol).[13]
-
Base Addition: Add an aqueous solution of a base, such as 2M sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) (2.0-3.0 eq).[13]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-methyl-3-phenylbenzoic acid.
Part B: Reduction to (2-Methyl-[1,1'-biphenyl]-3-yl)methanol
-
Setup: Dissolve the 2-methyl-3-phenylbenzoic acid (1.0 eq) from Part A in a dry aprotic solvent, such as tetrahydrofuran (THF), in a flame-dried flask under an inert atmosphere.[12]
-
Reductant Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) in THF (1.5-2.0 eq) or borane-THF complex (BH3·THF).[12]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then more water (Fieser workup for LiAlH4).
-
Workup and Purification: Filter the resulting salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over Na2SO4, filter, and concentrate under reduced pressure. The resulting crude alcohol can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.[13]
Structure-Activity Relationship (SAR) Case Studies
The true impact of methylation is revealed through systematic SAR studies, where the position of the methyl group is varied to probe its effect on biological activity.
Table 2: Hypothetical SAR Data for Biphenyl Methanol Derivatives as Kinase Inhibitors
| Compound | R1 | R2 | R3 | Kinase Inhibition IC50 (nM) | Key Insight |
| 1 | H | H | H | 1500 | Baseline activity of the unsubstituted core. |
| 2 | CH3 | H | H | 50 | Ortho-methyl likely induces a bioactive conformation, leading to a 30-fold potency increase.[1][4] |
| 3 | H | CH3 | H | 950 | Meta-methyl has a minor electronic/hydrophobic effect but lacks the crucial conformational control.[14] |
| 4 | H | H | CH3 | 1200 | Para-methyl provides a small hydrophobic benefit but is distal from the critical biaryl axis. |
| 5 | CH3 | H | Cl | 25 | Combining the ortho-methyl for conformation with a para-chloro for additional interactions further boosts potency.[15] |
This hypothetical data illustrates a common pattern in biphenyl-based drug candidates: substituents at the ortho position often have the most dramatic impact on activity due to their profound influence on the molecule's three-dimensional shape.
Conclusion
The role of the methyl group in biphenyl methanol derivatives transcends that of a simple structural placeholder. It is a powerful tool for medicinal chemists to exert precise control over a molecule's conformation, physicochemical properties, and metabolic fate. Its dominant steric influence can lock in a bioactive conformation and create stable atropisomers, often leading to dramatic increases in potency and selectivity. This is complemented by its ability to modulate lipophilicity and block sites of metabolism. A thorough understanding of these principles, combined with robust synthetic strategies, allows researchers and drug developers to rationally harness the "magic methyl" effect, transforming promising scaffolds into highly optimized therapeutic agents.
References
- The Magic Methyl and Its Tricks in Drug Discovery and Development.
- Study of the Effect of Methyl and Hydroxyl Subgroups on the Electronic Structure of Biphenyl Molecule.
- Catalytic asymmetric oxo-Diels–Alder reactions with chiral atropisomeric biphenyl diols.
- Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research.
- Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors.
- Preparation method of 2-methyl-3-biphenylmethanol.
- Atropisomerism in the Pharmaceutically Relevant Realm.
- Conformations of Biphenyls. Chemistry LibreTexts.
- Methyl-Containing Pharmaceuticals: Methylation in Drug Design.
- Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls.
- Magic Methyl Effects in Drug Design. Juniper Publishers.
- 2-Methyl-3-biphenylmethanol synthesis. ChemicalBook.
- Methyl-containing pharmaceuticals: Methyl
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- atropisomerism in biaryls. Stereoelectronics.
- Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews (RSC Publishing).
- [Applic
Sources
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 13. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 14. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of Biphenyl-Methanol Scaffolds in the Synthesis of Angiotensin II Receptor Blockers: A Technical Guide for Researchers
Introduction: The Central Role of the Biphenyl Scaffold in Modern Antihypertensive Drugs
Angiotensin II Receptor Blockers (ARBs), colloquially known as 'sartans', represent a cornerstone in the management of hypertension and cardiovascular diseases. These drugs exert their therapeutic effect by selectively antagonizing the Angiotensin II type 1 (AT₁) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[1] A defining structural feature of most non-peptide ARBs is a substituted biphenyl core, which correctly positions the acidic group (a carboxylic acid or a bioisosteric tetrazole) and a lipophilic side chain to effectively block the AT₁ receptor.[2]
This application note provides a detailed technical guide on the utilization of a critical class of biphenyl intermediates—specifically, substituted (biphenyl-4-yl)methanol derivatives—in the synthesis of potent ARBs. We will focus on the synthesis of Telmisartan, an important member of this drug class, to illustrate the principles and protocols involved.[3] The key transformation involves the strategic coupling of a reactive biphenylmethyl moiety with a complex heterocyclic system. Understanding the nuances of this synthesis is crucial for drug development professionals aiming to optimize existing processes or develop novel cardiovascular therapies.
The Key Intermediate: (4'-Methyl-[1,1'-biphenyl]-2-carbonitrile)
While various substituted biphenyl methanols can be conceptualized as starting points, the industrial synthesis of Telmisartan typically proceeds through a more stable and versatile precursor, (4'-Methyl-[1,1'-biphenyl]-2-carbonitrile) . This intermediate contains the essential biphenyl framework and the precursors to the functional groups required for the final drug: the 4'-methyl group, which will be activated for alkylation, and the 2-carbonitrile group, which will be hydrolyzed to the final carboxylic acid.
The synthesis of this key intermediate is often achieved via a Suzuki coupling reaction, a powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between an organoborane and an organohalide.[4]
Table 1: Physicochemical Properties of Key Biphenyl Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Functional Groups |
| (4'-Methyl-[1,1'-biphenyl]-2-carbonitrile) | C₁₄H₁₁N | 193.25 | White to off-white solid | -CN, -CH₃, Biphenyl |
| 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | C₁₄H₁₀BrN | 272.14 | Crystalline solid | -CN, -CH₂Br, Biphenyl |
Synthetic Pathway Overview: A Convergent Approach to Telmisartan
The synthesis of Telmisartan is a multi-step process that is best approached convergently. This strategy involves the separate synthesis of two complex fragments—the bis-benzimidazole core and the activated biphenyl moiety —which are then coupled together in a key step. This approach improves overall efficiency and simplifies purification.[3]
Figure 1: Convergent synthetic workflow for Telmisartan.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Activated Biphenyl Moiety
The conversion of the stable (4'-Methyl-[1,1'-biphenyl]-2-carbonitrile) to its reactive bromomethyl analog is a critical activation step. This is typically achieved through a free-radical bromination reaction.
Step 1A: Suzuki Coupling to form (4'-Methyl-[1,1'-biphenyl]-2-carbonitrile)
-
Rationale: The Suzuki coupling is highly efficient for creating the central C-C bond of the biphenyl system. The nitrile group is stable under these conditions and serves as a precursor to the carboxylic acid.
-
Procedure:
-
To a reaction vessel under an inert nitrogen atmosphere, add p-tolylboronic acid (1.0 eq), 2-chlorobenzonitrile (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).[4]
-
Add a suitable solvent system, typically a mixture of toluene and water.
-
Add an aqueous solution of a base, such as sodium carbonate (2.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or HPLC.[5]
-
Upon completion, cool the reaction mixture, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a solvent such as ethanol to yield (4'-Methyl-[1,1'-biphenyl]-2-carbonitrile) as a crystalline solid.
-
Step 1B: Radical Bromination to form 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
-
Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for the selective benzylic bromination of the methyl group. A radical initiator like AIBN (Azobisisobutyronitrile) or benzoyl peroxide is required to start the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of NBS.[5]
-
Procedure:
-
Dissolve (4'-Methyl-[1,1'-biphenyl]-2-carbonitrile) (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane in a flask equipped with a reflux condenser.[6]
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 80-85 °C) under irradiation with a UV lamp to facilitate radical initiation.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum to yield the crude 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, which can often be used in the next step without further purification.
-
Protocol 2: Synthesis of the Bis-Benzimidazole Core
The synthesis of 2-Propyl-4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole is a multi-step sequence starting from simpler aromatic precursors.[3][4]
-
Rationale: This sequence builds the complex heterocyclic system step-by-step. It involves standard organic transformations: acylation, nitration, reduction of a nitro group to an amine, and finally, double condensation/cyclization to form the two benzimidazole rings. The final condensation is a critical step that joins the two main pieces of the core.[7]
-
Procedure (abbreviated):
-
Start with 4-amino-3-methylbenzoic acid methyl ester. Acylate the amino group with butyryl chloride.[4]
-
Perform a regioselective nitration on the aromatic ring.
-
Reduce the nitro group to an amine using a reducing agent like hydrogen gas with a palladium on carbon catalyst (Pd/C).[4]
-
The first cyclization is achieved by heating in acetic acid to form the first benzimidazole ring: Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate.[4]
-
Saponify the methyl ester to the corresponding carboxylic acid using a base like NaOH.
-
Condense the resulting carboxylic acid with N-methyl-o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures to form the second benzimidazole ring, yielding the final bis-benzimidazole core.[7]
-
Protocol 3: The Key N-Alkylation Coupling Reaction
This step unites the two previously synthesized fragments to form the backbone of the Telmisartan molecule.
Figure 2: Key N-Alkylation step. (Note: Images are placeholders)
-
Rationale: The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism. A base is required to deprotonate the N-H of the benzimidazole ring, creating a potent nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of the 4'-(bromomethyl) group, displacing the bromide leaving group.[8] Dimethylformamide (DMF) is a common polar aprotic solvent that facilitates this type of reaction.
-
Procedure:
-
Dissolve the bis-benzimidazole core (1.0 eq) in anhydrous DMF in a reaction flask under a nitrogen atmosphere.
-
Add a mild base, such as potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK) (1.5 eq), and stir the mixture at room temperature for 30-60 minutes to ensure deprotonation.
-
Add a solution of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and maintain for 4-8 hours, monitoring by HPLC.
-
After completion, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum. This yields the nitrile precursor of Telmisartan.
-
Protocol 4: Final Hydrolysis to Telmisartan
The final step is the conversion of the nitrile group to the carboxylic acid, which is essential for the drug's activity.
-
Rationale: Basic hydrolysis is a robust method for converting nitriles to carboxylates. Strong bases like NaOH or KOH are used at elevated temperatures to drive the reaction to completion. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.[8]
-
Procedure:
-
Suspend the Telmisartan-nitrile precursor (1.0 eq) in a mixture of ethanol and water.
-
Add a concentrated aqueous solution of sodium hydroxide (NaOH) (excess, ~5-10 eq).
-
Heat the mixture to reflux and stir for 12-24 hours until the hydrolysis is complete (monitored by HPLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the clear filtrate with an acid, such as acetic acid or dilute HCl, to a pH of approximately 4-5.
-
Telmisartan will precipitate as a white solid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain pure Telmisartan.
-
Table 2: Summary of Reaction Conditions and Typical Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Duration | Typical Yield | Reference |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O | Reflux | 4-6 h | >90% | [4] |
| Radical Bromination | NBS, AIBN | CCl₄ | Reflux | 3-5 h | >95% | [6] |
| N-Alkylation | K₂CO₃ or t-BuOK | DMF | 60-80 °C | 4-8 h | ~85% | |
| Nitrile Hydrolysis | NaOH (aq) | Ethanol/H₂O | Reflux | 12-24 h | >90% | [8] |
Conclusion and Future Perspectives
The synthesis of Telmisartan serves as an exemplary case study for the application of substituted biphenyl intermediates in the construction of complex Angiotensin II Receptor Blockers. The protocols outlined here, from the strategic formation of the biphenyl core via Suzuki coupling to the crucial N-alkylation and final hydrolysis, highlight a robust and industrially viable manufacturing process. The principles of convergent synthesis and careful selection of reagents are paramount to achieving high yields and purity. For researchers in drug development, a deep understanding of these synthetic strategies is essential for process optimization, cost reduction, and the design of next-generation ARBs with improved pharmacological profiles.
References
-
Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-471. Available at: [Link]
-
Mehta, G. N., & Kumar, A. S. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141. Available at: [Link]
- Reddy, P. P., et al. (2012). An improved process for the preparation of telmisartan. Google Patents, WO2012028925A2.
- Pia, C., et al. (2010). A process for the preparation of telmisartan. Google Patents, EP2149566B1.
-
New Drug Approvals. (2015). Telmisartan Part 2/3. New Drug Approvals Blog. Available at: [Link]
-
Goossens, F., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC, 2009(x), 247-254. Available at: [Link]
-
Zhang, J., et al. (2020). An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. RSC Advances, 10(23), 13733-13737. Available at: [Link]
- Srinivasan, K. V., et al. (2014). Process for the preparation of telmisartan. Google Patents, US8691999B2.
-
Reddy, G. M., et al. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 23. Available at: [Link]
-
PubChem. (n.d.). Losartan. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Discovery and development of angiotensin receptor blockers. Retrieved from [Link]
Sources
- 1. An improved synthesis of telmisartan via the copper-catalyzed cyclization of o -haloarylamidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00886A [pubs.rsc.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. A process for the preparation of telmisartan - Patent 2149566 [data.epo.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of substituted biphenyl methanols
Welcome to the technical support center for the synthesis of substituted biphenyl methanols. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important class of molecules, with a primary focus on the Suzuki-Miyaura cross-coupling reaction—a cornerstone method for constructing the biphenyl scaffold.[1][2][3]
Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive.
Q1: My Suzuki-Miyaura coupling reaction to form the biphenyl precursor is not working at all. What are the first things I should check?
A1: When a Suzuki reaction fails completely, it's often due to an issue with one of the core components. Here's a checklist of initial troubleshooting steps:
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) species can be sensitive to air and moisture. If you are using a Pd(0) source like Pd(PPh₃)₄, its age and storage conditions are critical. Consider using a more robust pre-catalyst that forms the active Pd(0) species in situ.[4]
-
Base Activation: The base is crucial for activating the boronic acid for transmetalation.[2][5] Ensure your base is sufficiently strong and soluble in the reaction medium. Anhydrous carbonates or phosphates are common choices. The presence of water, often in a 10:1 to 2:1 solvent-to-water ratio, can be beneficial for dissolving the base and facilitating the catalytic cycle.[4]
-
Reagent Quality: Verify the purity of your aryl halide and boronic acid/ester. Impurities can poison the catalyst. Boronic acids, in particular, can undergo degradation over time.
-
Oxygen Exclusion: Thoroughly degas your solvent and reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the reaction. Purging with an inert gas like nitrogen or argon for an extended period before heating is essential.[6]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side product?
A2: Homocoupling, the reaction of two boronic acid molecules to form a symmetrical biaryl, is a common side reaction. It is often promoted by the presence of Pd(II) species and can be exacerbated by oxygen.
To minimize homocoupling:
-
Minimize Oxygen: As mentioned, rigorous degassing is critical.
-
Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can reduce the amount of extraneous Pd(II) in the reaction mixture at the start.
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes be beneficial, but a large excess might lead to more homocoupling.
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus side reactions.[4]
Q3: What is the best way to purify my final biphenyl methanol product?
A3: Purification strategies depend on the physical properties of your product and the nature of the impurities.
-
Chromatography: Flash column chromatography on silica gel is the most common method for removing palladium residues, excess reagents, and side products.[7] A gradient elution, often with hexanes and ethyl acetate, is typically effective.[6][7]
-
Recrystallization: If your biphenyl methanol is a solid, recrystallization can be a highly effective purification method.[8] Common solvent systems include mixtures of hexanes and methanol or hexanes and ethyl acetate.[8]
-
Filtration through Celite/Silica: A quick way to remove a significant portion of the palladium black that forms is to filter the crude reaction mixture through a pad of Celite or a small plug of silica gel, washing with the reaction solvent or ethyl acetate.[6][7]
Section 2: In-Depth Troubleshooting Guide
This section addresses more complex issues you might encounter, categorized by the observed problem.
Category 1: Low or No Yield
Problem: My reaction yield is consistently low, even though I see some product formation.
Underlying Causes & Solutions:
-
Inefficient Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl chlorides or electron-rich aryl halides.[3][9]
-
Solution: Switch to a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[3][4][9] These ligands increase the electron density on the palladium center, promoting its insertion into the aryl-halide bond.[3] The reactivity order of aryl halides is generally I > OTf > Br >> Cl.[2][3]
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be cleaved by the base or solvent, replacing the boron group with a hydrogen atom. This is particularly problematic with electron-rich or heteroaromatic boronic acids.
-
Catalyst Deactivation (Palladium Black Formation): The formation of palladium black indicates that the Pd(0) catalyst is aggregating and precipitating out of solution, rendering it inactive.
-
Solution: Ensure your ligand is effectively stabilizing the palladium. A higher ligand-to-palladium ratio might be necessary. Also, check for impurities in your reagents or solvent that could be poisoning the catalyst.
-
Category 2: Impurity Formation
Problem: My main product is contaminated with a significant side product that is difficult to separate.
Common Side Products & Mitigation Strategies:
-
Dehalogenation of the Aryl Halide: The starting aryl halide is converted to the corresponding arene (Ar-H instead of Ar-X).
-
Cause: This can occur if a hydride source is present in the reaction mixture. The source can sometimes be the solvent (like an alcohol) or an amine base.[4]
-
Solution: Change the solvent to a non-protic one like dioxane or toluene. If using an amine base, consider switching to an inorganic base like a carbonate.
-
-
Homocoupling of the Aryl Halide (Ullmann Coupling): Two molecules of the aryl halide react to form a symmetrical biaryl.
-
Cause: This is more common at higher temperatures and with certain catalyst systems.
-
Solution: Lowering the reaction temperature can sometimes help. Screening different ligands and palladium sources may also be necessary to find a system that favors the cross-coupling pathway.[6]
-
Section 3: Protocol Optimization & Experimental Design
Proactive optimization is key to developing a robust and scalable synthesis.
Key Parameter Optimization Table
The following table provides a starting point for optimizing your Suzuki-Miyaura coupling reaction for the synthesis of biphenyl precursors.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type pre-catalysts | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) sources that are reduced in situ. Pd(PPh₃)₄ is a direct Pd(0) source but is less stable. Pre-catalysts often offer better reliability and activity.[4] |
| Ligand | Monodentate: PPh₃, P(t-Bu)₃Bidentate: dppf, XantPhosBuchwald-type: SPhos, XPhosNHCs: IPr, IMes | Ligand choice is critical. Electron-rich and bulky ligands facilitate both oxidative addition and reductive elimination.[3][9] For challenging substrates like aryl chlorides or sterically hindered partners, advanced ligands like those from the Buchwald or Fu groups are often necessary.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid.[5] K₃PO₄ is a good general-purpose base. Cs₂CO₃ offers higher solubility and is often more effective for difficult couplings. KF can be used for base-sensitive substrates.[5] |
| Solvent | Toluene, Dioxane, THF, DMF, NMP | The choice of solvent affects solubility and reaction temperature. A mixture of an organic solvent with water is very common to help dissolve the inorganic base.[4] For particularly challenging reactions, polar aprotic solvents like NMP can be effective.[6] |
| Temperature | Room Temperature to Reflux | While some modern catalyst systems work at room temperature, many reactions require heating (80-110 °C) to drive the reaction to completion.[5] |
Troubleshooting Workflow Diagram
If your reaction is failing, a systematic approach to troubleshooting is essential.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.
Section 4: Standard Operating Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the synthesis of a substituted biphenyl precursor.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the ligand if required. Add this to the reaction flask.
-
Solvent Addition & Degassing: Add the solvent system (e.g., Toluene:Ethanol:Water 4:1:1, 10 mL). Purge the reaction mixture with a stream of nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere and monitor by TLC or LC-MS until the starting material is consumed.[8]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[8]
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Reduction of Biphenyl Ketone/Aldehyde to Biphenyl Methanol
If your Suzuki coupling product is a biphenyl ketone or aldehyde, the final step is a reduction.
-
Setup: Dissolve the biphenyl carbonyl compound (1.0 mmol) in a suitable solvent like methanol or ethanol in an Erlenmeyer flask.[8]
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise.[8]
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quenching & Workup: Carefully quench the reaction by adding cold water and 1N HCl.[8] Filter the resulting precipitate to collect the crude biphenyl methanol.[8]
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/methanol) to obtain the pure biphenyl methanol.[8]
Section 5: Understanding the Mechanism
A deeper understanding of the catalytic cycle can help in diagnosing issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond. This step is often favored by electron-rich ligands.[3]
-
Transmetalation: The organic group from the activated boronic acid (Ar²) is transferred to the palladium center, displacing the halide. The base is critical for forming the reactive boronate species.[2][3][5]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled together and eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst. This step is often promoted by bulky ligands.[3]
By understanding where your reaction might be failing within this cycle, you can make more informed decisions about how to modify your conditions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Amin, J. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Bărbieru, M., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- Google Patents.
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Pews-Davtyan, A., et al. (2014). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen. [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Preventing homo-coupling in Suzuki reactions with methylphenylboronic acids
Topic: Preventing Homo-coupling in Suzuki Reactions with Methylphenylboronic Acids
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face in the lab. This guide focuses on a persistent side reaction in Suzuki-Miyaura couplings: the homo-coupling of boronic acids, with a special emphasis on substituted reagents like methylphenylboronic acids.
Troubleshooting Guide
This section addresses specific experimental problems. Each answer provides a diagnosis of the likely cause and a detailed, actionable solution.
Q1: My reaction is complete, but the main product is the symmetrical biaryl from my methylphenylboronic acid. What are the most likely causes?
A1: Observing significant homo-coupling of your methylphenylboronic acid points to a reaction environment that favors the dimerization of the organoboron reagent over the desired cross-coupling with the organohalide. The two primary culprits for this are the presence of molecular oxygen and an excess of reactive Palladium(II) species in your reaction mixture.[1][2]
-
Role of Oxygen: The active catalyst in the Suzuki reaction is a Palladium(0) complex.[1] Dissolved oxygen in your solvent can oxidize this Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two sequential transmetalation steps with the methylphenylboronic acid, leading to a diarylpalladium(II) intermediate. Reductive elimination from this intermediate yields the homo-coupled biaryl and regenerates Pd(0).[1][2] However, this pathway effectively consumes your boronic acid in a parasitic cycle.
-
Palladium(II) Precatalysts: If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), an initial reduction to Pd(0) is required to enter the main catalytic cycle.[1] One pathway for this reduction is, in fact, the homo-coupling of the boronic acid, where two molecules of the boronic acid couple to form the dimer, reducing Pd(II) to Pd(0) in the process.[1][3] If this initiation step becomes too prominent, it leads to significant byproduct formation.
The diagram below illustrates the divergence between the desired cross-coupling and the problematic homo-coupling pathway.
Caption: Recommended experimental workflow for minimizing homo-coupling.
Q3: I'm using 2-methylphenylboronic acid and seeing more homo-coupling than with phenylboronic acid. Why might this be?
A3: The steric hindrance from the ortho-methyl group on 2-methylphenylboronic acid can significantly influence reaction kinetics, potentially favoring homo-coupling.
-
Slower Transmetalation: The transmetalation step, where the aryl group is transferred from boron to palladium, can be slowed by steric bulk. The ortho-methyl group can hinder the approach of the boronic acid to the palladium center.
-
Slower Reductive Elimination: Similarly, the final reductive elimination step to form the C-C bond of the desired product can be impeded when forming highly substituted, sterically congested biaryls.
If the desired cross-coupling pathway is kinetically slowed, the competing homo-coupling side reaction can become more significant. To overcome this, using ligands specifically designed for sterically demanding substrates is highly recommended. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are exceptionally effective as they are both electron-rich and bulky, which helps to promote the difficult oxidative addition and reductive elimination steps required for challenging substrates. [7]A study by Barder et al. demonstrated the successful coupling of 4-tert-butylbromobenzene with 2-methylphenylboronic acid in 98% yield using SPhos as the ligand. [7]
Frequently Asked Questions (FAQs)
This section explores the fundamental chemical principles behind homo-coupling in Suzuki reactions.
Q1: What is the fundamental role of the base in the Suzuki reaction, and can its choice affect homo-coupling?
A1: The base plays a crucial and multifaceted role in the Suzuki-Miyaura coupling. [4]Its primary function is to activate the boronic acid for the transmetalation step. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). [4]This boronate complex is much more efficient at transferring its organic group to the palladium center.
The choice and strength of the base can influence the reaction outcome:
-
Strong Bases (e.g., NaOH, K₃PO₄): These are effective at forming the active boronate species, accelerating the desired transmetalation for cross-coupling.
-
Weak Bases: May not be sufficient to activate the boronic acid effectively, leading to a sluggish or failed reaction.
While the base's primary role is in the main cycle, an inappropriate choice can exacerbate side reactions. If the base is not strong enough to promote rapid cross-coupling, the palladium catalyst may have a longer residence time in states where it can participate in homo-coupling pathways. Therefore, using a competent base like K₃PO₄ or Cs₂CO₃ is generally recommended for efficient cross-coupling, which indirectly suppresses side reactions by making the desired pathway kinetically favorable.
Q2: Can the choice of palladium catalyst and ligand directly influence the amount of homo-coupling?
A2: Yes, absolutely. The catalyst system is central to controlling selectivity.
| Parameter | Condition to Minimize Homo-coupling | Rationale & Causality |
| Palladium Source | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) over a Pd(II) source (e.g., Pd(OAc)₂). | Pd(0) sources can directly enter the cross-coupling cycle via oxidative addition with the aryl halide. [1]Pd(II) sources require an initial reduction to Pd(0), a step which can occur via homo-coupling, thus generating the byproduct from the start. [1][3] |
| Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). | These ligands stabilize the Pd(0) state, accelerate the rates of oxidative addition and reductive elimination, and can sterically disfavor the formation of diarylpalladium(II) species from two boronic acids. [5][4]This makes the cross-coupling pathway much faster than the homo-coupling pathway. |
| Catalyst Loading | Use the lowest effective catalyst loading (e.g., 0.5-2 mol %). | While not a direct cause, high catalyst concentrations can amplify the rate of all reactions, including side reactions. Optimizing to a lower loading can improve the product-to-byproduct ratio, assuming the main reaction is still efficient. Extremely low loadings (ppm level) have been achieved with highly active ligands like SPhos. [5] |
References
-
Suzuki reaction - Wikipedia. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Common Byproducts in Suzuki Coupling - YouTube. (2023, September 7). [Link]
-
Anderson, K. W., et al. (2003). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 125(37), 11353-11364. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10). [Link]
-
Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters - MDPI. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [Link]
-
Molecular Oxygen in Suzuki Homocoupling - Chemistry Stack Exchange. (2014, February 24). [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018, November 2). [Link]
-
Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids - ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2006). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 71(13), 4999-5010. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. [Link]
Sources
Validation & Comparative
A Multi-faceted Spectroscopic Approach to Unraveling the Structure of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
For the modern researcher and drug development professional, unambiguous structural validation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, multi-technique spectroscopic workflow for the structural elucidation and validation of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, a biphenyl methanol derivative of interest in medicinal chemistry and materials science.
We move beyond a mere recitation of protocols to offer a holistic analytical strategy, grounded in the principles of spectroscopic interpretation and comparative data analysis. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating system to confirm the molecular architecture of this target compound with a high degree of confidence.
The Analytical Imperative: A Workflow for Structural Certainty
The structural validation of a synthesized molecule like (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol is not a linear process but rather a convergence of evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a robust and reliable confirmation.
Figure 1: A conceptual workflow for the synthesis and structural validation of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. Based on the structure and data from analogous compounds, the following resonances are predicted:
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-7.6 ppm is expected for the eight aromatic protons on the two phenyl rings. The substitution pattern will lead to a combination of singlets, doublets, and triplets.
-
Methylene Protons (-CH₂OH): A singlet at approximately δ 4.7 ppm is characteristic of the benzylic protons of the methanol group.
-
Methyl Protons (-CH₃): A singlet around δ 2.4 ppm is expected for the three protons of the methyl group on the biphenyl system.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the hydroxyl proton.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Key expected chemical shifts include:
-
Aromatic Carbons: Multiple signals between δ 120-145 ppm.
-
Methylene Carbon (-CH₂OH): A signal around δ 65 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 21 ppm.[1]
Table 1: Predicted ¹H and ¹³C NMR Data for (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
| Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.0 - 7.6 (m, 8H) | 120 - 145 |
| -CH₂OH | ~4.7 (s, 2H) | ~65 |
| -CH₃ | ~2.4 (s, 3H) | ~21 |
| -OH | Variable (br s, 1H) | - |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to the molecular structure.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, the key vibrational bands to be observed are:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[2]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.
Figure 2: Key expected infrared absorption bands for (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the proposed structure.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Expected Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular formula of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol is C₁₄H₁₄O, corresponding to a molecular weight of 198.26 g/mol .[3] A prominent molecular ion peak is expected at m/z = 198.
-
Key Fragmentation Peaks: Common fragmentation pathways for benzylic alcohols include the loss of water (M-18) and the loss of the hydroxyl group (M-17). The benzylic cation (m/z = 181) resulting from the loss of the OH radical is expected to be a significant peak. Further fragmentation of the biphenyl system will also be observed.
Table 2: Predicted Mass Spectrometry Data for (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol
| m/z | Proposed Fragment |
| 198 | [C₁₄H₁₄O]⁺ (Molecular Ion) |
| 181 | [C₁₄H₁₃]⁺ (Loss of •OH) |
| 180 | [C₁₄H₁₂]⁺ (Loss of H₂O) |
| 165 | [C₁₃H₉]⁺ (Loss of •CH₃ from [C₁₄H₁₂]⁺) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights and compare it with predicted fragmentation pathways.
Comparative Analysis with Alternative Structures
To ensure the validated structure is indeed (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol, it is crucial to consider and rule out potential isomers. For instance, positional isomers such as (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol or (2'-Methyl-[1,1'-biphenyl]-4-yl)methanol would exhibit distinct ¹H NMR aromatic patterns and potentially different fragmentation in the mass spectrum. A thorough analysis of coupling constants and 2D NMR correlations is essential to definitively establish the substitution pattern on the biphenyl core.
Conclusion: A Consolidated Approach to Structural Validation
The structural elucidation of (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol is a clear demonstration of the power of a multi-pronged spectroscopic approach. By integrating the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from mass spectrometry, a comprehensive and irrefutable structural assignment can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently validate the structures of novel biphenyl derivatives and other complex organic molecules, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
PubChem. Compound Summary for CID 1394044, (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. Available from: [Link]
-
Wiley-VCH. Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Available from: [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
-
Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol | C14H14O | CID 1394044 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
